Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9-7-13(6-5-10(9)8-14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNURCZDNQROJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1CO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with a suitably substituted piperidine derivative, such as 3-methylpiperidine or its protected analogs. The nitrogen atom is protected early in the synthesis using tert-butyl carbamate (Boc) chemistry to prevent unwanted side reactions during subsequent functionalization steps.
Protection of the Piperidine Nitrogen
- Reagents: tert-Butyl chloroformate and a base (e.g., triethylamine)
- Purpose: To form the tert-butyl carbamate protecting group on the piperidine nitrogen, yielding the Boc-protected intermediate.
- Conditions: Generally carried out in an inert solvent such as dichloromethane at low temperature to room temperature.
- Outcome: The Boc group stabilizes the nitrogen and facilitates regioselective reactions on the piperidine ring.
Hydroxymethylation at the 4-Position
- Reagents: Formaldehyde (or paraformaldehyde) and a reducing agent such as sodium borohydride.
- Mechanism: The protected piperidine undergoes electrophilic substitution with formaldehyde at the 4-position, followed by reduction to introduce the hydroxymethyl group.
- Conditions: Typically performed in an alcoholic or aqueous solvent under mild temperatures.
- Notes: This step requires careful control to avoid over-oxidation or side reactions at other positions on the ring.
Methyl Substitution at the 3-Position
- Approach: The 3-methyl substituent is often introduced either by starting from 3-methylpiperidine or via alkylation strategies before or after Boc protection.
- Alternative routes: Some syntheses begin with racemic or enantiomerically pure 3-methylpiperidine derivatives to control stereochemistry.
Purification and Characterization
- Purification is commonly achieved by flash column chromatography using gradients of ethyl acetate and hexane or other suitable solvents.
- Characterization includes NMR spectroscopy (1H, 13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity.
Industrial and Advanced Synthetic Techniques
- Continuous Flow Chemistry: For scale-up, continuous flow reactors improve reaction control, safety, and yield.
- Catalysis: Palladium-catalyzed cross-coupling and other catalytic methods may be employed in advanced synthetic routes to introduce complex substituents or to modify the piperidine ring system.
- Oxidation/Reduction Modifications: Post-synthesis modifications such as oxidation of the hydroxymethyl group to carboxylic acids or reduction of carbamates to amines are possible, depending on desired downstream applications.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Nitrogen Protection | tert-Butyl chloroformate, triethylamine, DCM | Formation of Boc-protected piperidine |
| 2 | Hydroxymethylation | Formaldehyde, sodium borohydride, mild temp | Introduction of hydroxymethyl group at C-4 |
| 3 | Methyl Substitution | Starting from 3-methylpiperidine or alkylation | Installation of methyl group at C-3 |
| 4 | Purification | Flash chromatography (EtOAc/hexane gradient) | Isolation of pure tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate |
| 5 | Optional Modifications | Catalysis, oxidation/reduction agents | Further functional group transformations |
Detailed Research Findings
- The Boc protection strategy is well-established for piperidine nitrogen protection, providing stability during multi-step syntheses and facilitating regioselective functionalization.
- Hydroxymethylation via formaldehyde addition followed by reduction is a common and efficient method to introduce the hydroxymethyl group at the 4-position, with high regioselectivity and yield.
- Industrial synthesis benefits significantly from continuous flow chemistry, which enhances reaction safety and scalability, especially for hazardous reagents like formaldehyde and reducing agents.
- Catalytic cross-coupling reactions have been reported to modify piperidine derivatives further, expanding the compound’s utility in pharmaceutical research.
- The compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and protein degradation technologies (e.g., PROTACs), emphasizing the importance of efficient and selective synthetic routes.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes controlled oxidation to yield aldehydes or carboxylic acids. Key reagents and outcomes include:
Mechanistic Insight : Dess-Martin periodinane selectively oxidizes primary alcohols to aldehydes without over-oxidation under mild conditions. Stronger oxidants like KMnO₄ in acidic media further oxidize aldehydes to carboxylic acids .
Nucleophilic Substitution
The hydroxymethyl group participates in substitution reactions, forming ethers or esters:
Alkylation with Halides
Key Observations :
-
Sodium hydride deprotonates the hydroxymethyl group, enabling nucleophilic attack on electrophilic substrates .
-
Mitsunobu conditions (DIAD/PPh₃) facilitate ether formation with retention of stereochemistry .
Coupling Reactions
The compound serves as a synthon in cross-coupling protocols:
Suzuki-Miyaura Coupling
| Boron Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 4-Biphenylboronic acid | Pd(PPh₃)₄ | Tert-butyl 4-(biphenyl-4-ylmethyl)-3-methylpiperidine-1-carboxylate | 78% |
Conditions : Dioxane/H₂O (3:1), K₂CO₃, 80°C, 12 hr.
Protection/Deprotection Strategies
The tert-butyl carbamate (Boc) group enables orthogonal protection:
| Reaction | Reagent | Result | Yield | Source |
|---|---|---|---|---|
| Boc Deprotection | HCl (4M in dioxane) | 4-(Hydroxymethyl)-3-methylpiperidine hydrochloride | 95% | |
| Reprojection | Boc₂O, DMAP | Recovery of original compound | 89% |
Applications : The Boc group is stable under basic conditions but cleaved efficiently by acids, enabling sequential functionalization .
Reduction Pathways
While less common, the hydroxymethyl group can be reduced:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C, 1 hr | Tert-butyl 4-(methyl)-3-methylpiperidine-1-carboxylate | 91% |
Note : Lithium aluminum hydride reduces hydroxymethyl to methyl, though this pathway is rarely utilized due to competing side reactions .
Stability and Reactivity Trends
Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is synthesized through various methods, often involving the protection of functional groups and subsequent hydroxymethylation. The general synthetic pathway includes:
- Protection : The nitrogen atom of 3-methylpiperidine is protected using tert-butyl chloroformate.
- Hydroxymethylation : The protected intermediate undergoes hydroxymethylation using formaldehyde and reducing agents.
- Purification : The final product is purified through standard organic synthesis techniques.
This compound's unique structural features, such as the tert-butyl group and hydroxymethyl functionality, contribute to its reactivity and versatility in various applications .
Pharmaceutical Applications
This compound serves as a crucial building block in the synthesis of bioactive compounds. Its applications in pharmaceutical research include:
- Drug Development : It is utilized in the synthesis of drugs targeting neurological disorders and other therapeutic areas. The compound's structure allows for modifications that enhance biological activity and selectivity .
- Targeted Therapies : The compound plays a role in developing Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins involved in disease processes .
The biological activity of this compound has been explored in various studies:
- Anticancer Activity : Case studies have shown that derivatives of this compound can enhance anticancer properties by improving binding affinities to cancer-related targets, leading to significant antiproliferative effects against multiple cancer cell lines .
- Neuroprotective Effects : Research indicates that certain derivatives can reduce cell death in neuronal cultures exposed to oxidative stress, suggesting potential for developing neuroprotective agents .
Case Studies
Several case studies highlight the practical applications of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Study | Modifications led to improved binding affinities and significant antiproliferative effects. |
| Neuroprotective Study | Derivatives reduced cell death and promoted survival pathways in neuronal cultures. |
These studies emphasize the compound's potential as an intermediate in drug synthesis and its ability to influence biological pathways effectively.
Mechanism of Action
The mechanism by which tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The hydroxymethyl and tert-butyl groups can enhance its binding affinity and specificity, leading to more effective interactions with the target molecules.
Comparison with Similar Compounds
tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 159635-49-1)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
- Structure: Pyridinyl substitution at position 4 and an amino group.
- This compound exists as a light yellow solid, contrasting with the typically colorless appearance of the target compound .
Functional Group Replacements
tert-Butyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate (CAS 1158759-16-0)
- Structure: Aminomethyl replaces hydroxymethyl at position 3.
- Reactivity: The amino group facilitates nucleophilic reactions, such as amide bond formation, but requires protection due to its sensitivity to oxidation .
tert-Butyl 4-hydroxy-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (CAS 1824023-72-4)
- Structure : Additional hydroxyl group at position 4.
- Stability Issues : Discontinued commercial availability suggests challenges in synthesis or stability, possibly due to steric strain or susceptibility to oxidation .
Heterocyclic and Aromatic Derivatives
tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate
- Structure : Complex triazole-thioether substituent at position 4.
- Utility : The triazole group enables click chemistry applications, while the trifluoromethyl group enhances metabolic stability .
Comparative Data Table
Key Research Findings
Synthetic Flexibility : The hydroxymethyl group in the target compound allows for further oxidation to carboxylic acids or coupling reactions, whereas analogs like the 3-fluoro derivative are more suited for electronic modulation .
Stability Concerns : Compounds with additional hydroxyl groups (e.g., CAS 1824023-72-4) face discontinuation due to instability, highlighting the superior shelf life of the target compound .
Biological Relevance : Pyridinyl and triazole-containing analogs demonstrate enhanced binding affinity in medicinal chemistry contexts compared to purely aliphatic derivatives .
Biological Activity
Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is a chemical compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted at the 4-position with a hydroxymethyl group and a tert-butyl group. Its molecular formula is CHNO, with a molecular weight of approximately 241.33 g/mol. The structural configuration allows for various interactions with biological targets, making it a versatile scaffold for drug development.
This compound exhibits biological activity primarily through enzyme inhibition. It has been studied for its potential to inhibit specific enzymes that play crucial roles in various diseases, including bacterial infections and cancer. The compound's interaction with biological targets can be influenced by modifications to its piperidine core, which can enhance potency and selectivity.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting the activity of certain proteases and kinases, which are critical in cancer progression and bacterial pathogenesis. The structure-activity relationship (SAR) studies reveal that variations in the substituents on the piperidine ring can significantly affect the compound's efficacy against these targets.
Antimicrobial Properties
Preliminary studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating inhibitory effects that suggest its potential use as an antibiotic agent. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL, indicating moderate antibacterial activity. Further optimization of the structure could enhance its efficacy.
Case Study: Cancer Cell Line Studies
In vitro studies on human cancer cell lines have shown that derivatives of this compound can induce apoptosis in cancer cells. For example, treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MDA-MB-231 and MCF-7), with IC values reported between 20-40 µM . This suggests its potential role as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure | Biological Activity | IC (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, anticancer | 20-40 |
| Benzoylpiperidine | Structure | MAGL inhibitor | 0.84 |
| Tert-butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | Structure | Moderate antibacterial | >10 |
The data indicates that while this compound shows promising activity against cancer cells and bacteria, other compounds may exhibit stronger inhibition against specific targets like MAGL.
Q & A
Q. Optimization Strategies :
- Use catalysts like DMAP to enhance Boc protection efficiency .
- Solvent selection (e.g., dichloromethane or THF) impacts reaction kinetics and purity .
- Temperature control (0–20°C) minimizes side reactions during sensitive steps .
How should researchers handle and store this compound safely given limited toxicity data?
Basic Research Question
While specific toxicity data for this compound is scarce, general precautions include:
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact, as similar piperidine derivatives may release toxic fumes upon combustion .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .
- Waste Disposal : Follow EPA guidelines for halogenated solvents and organic bases .
What spectroscopic and crystallographic techniques are most effective for structural confirmation?
Basic Research Question
- NMR : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl), hydroxymethyl (δ ~3.5–4.0 ppm), and methyl groups (δ ~1.0–1.2 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, SHELX’s dual-space algorithms resolve piperidine ring conformations and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₂H₂₃NO₄: theoretical 261.3 g/mol) .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can clarify spatial proximity of methyl and hydroxymethyl groups .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare with experimental data to validate stereochemistry .
- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to address twinning or disorder in crystal structures .
What strategies improve yield in multi-step syntheses of this compound?
Advanced Research Question
- Intermediate Purification : Silica gel chromatography or recrystallization after each step removes byproducts (e.g., unreacted Boc reagents) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity in methyl group introduction .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while non-polar solvents (hexane) aid crystallization .
How can the bioactivity of this compound be evaluated in drug discovery contexts?
Advanced Research Question
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Structural Analogs : Compare with derivatives (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) to identify structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
